molecular formula C24H27N3O B3860351 7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline

7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline

Cat. No.: B3860351
M. Wt: 373.5 g/mol
InChI Key: IWKNBGJBIVXKSI-RMKNXTFCSA-N
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Description

7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with methoxy, methyl, and piperazinyl groups, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-4-methylquinoline with a piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as lutidine or TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to form hydrophobic interactions and hydrogen bonds with the active sites of these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-4-methyl-2-quinolinol
  • 7-methoxy-4-(piperazin-1-yl)quinoline
  • 4-hydroxy-2-quinolones

Uniqueness

Compared to similar compounds, 7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline stands out due to its unique combination of functional groups. The presence of the piperazine moiety and the phenylprop-2-enyl group enhances its potential biological activity and makes it a valuable compound for further research and development .

Properties

IUPAC Name

7-methoxy-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-19-17-24(25-23-18-21(28-2)10-11-22(19)23)27-15-13-26(14-16-27)12-6-9-20-7-4-3-5-8-20/h3-11,17-18H,12-16H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKNBGJBIVXKSI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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